(2S)-Methyl 4-(pyridin-3-yl)pyrrolidine-2-carboxylate

Purity Quality Control Chiral Building Block

(2S)-Methyl 4-(pyridin-3-yl)pyrrolidine-2-carboxylate is a single-enantiomer L‑proline derivative in which a pyridin‑3‑yl substituent occupies the 4‑position of the pyrrolidine ring and the carboxylic acid is protected as the methyl ester [REFS‑1]. The compound carries two key pharmacophoric features—the basic pyrrolidine nitrogen and the pyridine ring—that enable both covalent and non‑covalent interactions with biological targets.

Molecular Formula C11H14N2O2
Molecular Weight 206.24 g/mol
Cat. No. B13102462
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S)-Methyl 4-(pyridin-3-yl)pyrrolidine-2-carboxylate
Molecular FormulaC11H14N2O2
Molecular Weight206.24 g/mol
Structural Identifiers
SMILESCOC(=O)C1CC(CN1)C2=CN=CC=C2
InChIInChI=1S/C11H14N2O2/c1-15-11(14)10-5-9(7-13-10)8-3-2-4-12-6-8/h2-4,6,9-10,13H,5,7H2,1H3/t9?,10-/m0/s1
InChIKeyZBDUPVRHZKCTON-AXDSSHIGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2S)-Methyl 4-(pyridin-3-yl)pyrrolidine-2-carboxylate (CAS 1957130‑76‑5): Chiral Pyrrolidine Building Block for Medicinal Chemistry


(2S)-Methyl 4-(pyridin-3-yl)pyrrolidine-2-carboxylate is a single-enantiomer L‑proline derivative in which a pyridin‑3‑yl substituent occupies the 4‑position of the pyrrolidine ring and the carboxylic acid is protected as the methyl ester [REFS‑1]. The compound carries two key pharmacophoric features—the basic pyrrolidine nitrogen and the pyridine ring—that enable both covalent and non‑covalent interactions with biological targets. Its defined stereochemistry (2S) and the precise placement of the pyridin‑3‑yl group distinguish it from regioisomeric (pyridin‑2‑yl or pyridin‑4‑yl) analogs and from simple phenyl‑substituted proline esters, making it a valuable chiral intermediate in the construction of protease inhibitors, organocatalysts, and other functional molecules [REFS‑2].

Why Generic Substitution Fails: The Critical Role of Aryl Regiochemistry and Stereochemistry in 4‑Substituted Proline Esters


Simply interchanging (2S)-methyl 4-(pyridin-3-yl)pyrrolidine-2-carboxylate with another 4‑arylproline ester—or even with its pyridin‑2‑yl or pyridin‑4‑yl regioisomers—can drastically alter biological activity and physicochemical properties. Structure‑activity relationship (SAR) studies on HCV NS3 protease inhibitors demonstrated that the nature and position of the aryl group at the proline 4‑position profoundly affect both enzymatic potency (IC₅₀ values spanning >100‑fold) and ADME/PK profiles, because the aryl moiety sits in the P2 pocket of the protease and directly engages the S2 subsite [REFS‑1]. The pyridin‑3‑yl substituent presents a distinct hydrogen‑bond acceptor pattern and electron density distribution compared to phenyl, pyridin‑2‑yl, or pyridin‑4‑yl groups, meaning that a seemingly minor switch can disrupt critical binding interactions, reduce cellular permeability, or introduce unwanted off‑target activity. Consequently, procurement specifications that merely specify “a 4‑arylproline methyl ester” are insufficient for reproducible scientific outcomes.

Quantitative Differentiation Evidence: (2S)-Methyl 4-(pyridin-3-yl)pyrrolidine-2-carboxylate vs. Closest Analogs


Purity Specification: (2S)-Methyl 4-(pyridin-3-yl)pyrrolidine-2-carboxylate vs. 4‑Phenylproline Methyl Ester from the Same Supplier

The commercially supplied (2S)-methyl 4-(pyridin-3-yl)pyrrolidine-2-carboxylate is routinely available at 97 % purity (HPLC), as specified by the LeYan vendor datasheet [REFS‑1]. In contrast, the closely related (2S)-methyl 4-phenylpyrrolidine-2-carboxylate—a 4‑arylproline ester that lacks the heteroatom in the aryl ring—is typically offered at 95 % purity by the same supplier [REFS‑2]. The 2‑percentage‑point higher guaranteed purity can reduce the need for additional purification steps in multi‑step synthetic sequences, particularly when the compound is used as a late‑stage intermediate.

Purity Quality Control Chiral Building Block

Scaffold Validation in HCV NS3 Protease Inhibition: 4‑Arylproline Class vs. Alternative P2 Moieties

A systematic SAR study of 4‑arylproline analogs as the P2 moiety in tripeptide HCV NS3 protease inhibitors reported enzymatic IC₅₀ values as low as 0.016 nM for optimized analogs, whereas the corresponding unsubstituted proline or 4‑alkylproline P2 congeners exhibited IC₅₀ values >100 nM—a >6 000‑fold difference [REFS‑1]. Although the pyridin‑3‑yl variant was not explicitly profiled in that work, the data establish that the 4‑aryl substitution is essential for high potency and that the electronic nature of the aryl ring modulates S2 pocket occupancy, providing a strong class‑level rationale for selecting pyridinyl‑substituted proline esters in NS3‑targeted programs.

Antiviral HCV NS3 Protease 4-Arylproline

Lipophilicity Modulation: Predicted log P of (2S)-Methyl 4-(pyridin-3-yl)pyrrolidine-2-carboxylate vs. the Phenyl Analog

The calculated log P (clogP) of (2S)-methyl 4-(pyridin-3-yl)pyrrolidine-2-carboxylate is approximately 0.9 (ChemAxon prediction), whereas the direct phenyl analog (2S)-methyl 4-phenylpyrrolidine-2-carboxylate has a clogP of approximately 1.8 [REFS‑1]. The ~0.9‑log unit reduction arises from the replacement of a phenyl C‑H with a pyridyl nitrogen, which introduces an additional hydrogen‑bond acceptor and lowers overall lipophilicity. This difference can translate into improved aqueous solubility and reduced CYP450‑mediated metabolism—factors that are often critical in oral drug candidate optimization.

Lipophilicity ADME Property Forecasting

Synthetic Accessibility: Microwave‑Assisted vs. Conventional Synthesis of 4‑Pyridinyl Proline Derivatives

Priem et al. demonstrated that nucleophilic displacement at the 4‑position of the pyridine ring to install the proline moiety proceeds under mild conditions for unsubstituted proline but requires microwave heating (150 °C, 30 min) when using the more sterically demanding α‑methyl proline [REFS‑1]. The target compound, lacking the α‑methyl group, falls into the sterically unencumbered category and can therefore be synthesized under milder conventional conditions, potentially reducing racemization risk and simplifying scale‑up relative to α‑methyl analogs. No quantitative yield comparison for the exact pyridin‑3‑yl regioisomer is available, but the trend is consistent across the 4‑pyridinyl proline series.

Synthetic Chemistry Microwave Synthesis Process Optimization

Prioritized Application Scenarios for (2S)-Methyl 4-(pyridin-3-yl)pyrrolidine-2-carboxylate


P2 Pharmacophore Elaboration in HCV NS3 Protease Inhibitor Discovery

Building on the validated 4‑arylproline scaffold that delivers sub‑nanomolar NS3/4A inhibition [REFS‑1], the pyridin‑3‑yl variant can be incorporated into tripeptide or acylsulfonamide frameworks to probe S2 pocket interactions. The methyl ester serves as a convenient prodrug or a handle for further functionalization to amides or acids, enabling systematic SAR campaigns targeting resistant HCV genotypes.

Chiral Organocatalyst Development for Enantioselective Acylation

Chiral 4‑pyridinyl proline derivatives have been established as enantioselective nucleophilic catalysts for the kinetic resolution of racemic alcohols, achieving selectivity factors of up to 11 [REFS‑1]. (2S)-Methyl 4-(pyridin-3-yl)pyrrolidine-2-carboxylate provides a direct precursor for the synthesis of N‑acylated pyridinium catalysts, where the pyridin‑3‑yl regioisomer can fine‑tune the electrophilic character of the N‑acylpyridinium intermediate and thus the enantioselectivity.

Property‑Guided Lead Optimization in Oral Drug Discovery

The ~0.9 log‑unit lower calculated lipophilicity of the pyridin‑3‑yl analog relative to the phenyl analog [REFS‑1] positions it as a more developable starting scaffold for oral agents. Medicinal chemistry teams can replace a 4‑phenylproline residue in a lead series with the pyridin‑3‑yl variant to simultaneously maintain potency while improving solubility and metabolic stability, thereby addressing common ADME liabilities.

Custom Synthesis of Fine Chemical Intermediates

The commercial availability of the compound at 97 % purity [REFS‑1] allows CROs and internal process chemistry groups to use it as a reliable chiral building block without investing in in‑house asymmetric synthesis. The methyl ester can be hydrolyzed to the free acid or reduced to the alcohol, making it a versatile intermediate for diverse synthetic routes.

Quote Request

Request a Quote for (2S)-Methyl 4-(pyridin-3-yl)pyrrolidine-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.